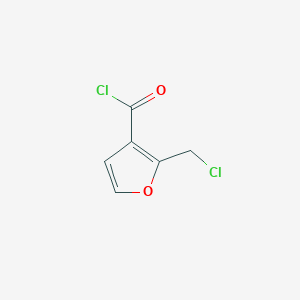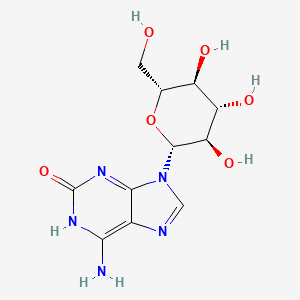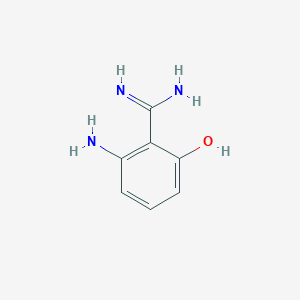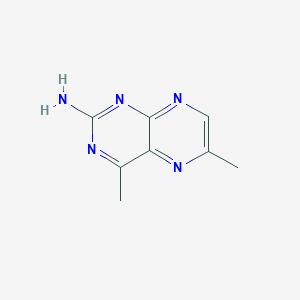
1,2,2-Triphenyl-1-(2-pyridyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Triphenyl-1-(2-pyridyl)ethanol is an organic compound that features a pyridine ring and three phenyl groups attached to an ethanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,2-Triphenyl-1-(2-pyridyl)ethanol can be synthesized through the reaction of 2-picoline (2-methylpyridine) with benzaldehyde. This reaction is a type of Knoevenagel condensation, which typically does not require a catalyst or solvent . The reaction conditions involve heating the mixture of benzaldehyde and 2-picoline, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a highly pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2-Triphenyl-1-(2-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,2,2-Triphenyl-1-(2-pyridyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and molecular recognition.
Industry: It is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 1,2,2-Triphenyl-1-(2-pyridyl)ethanol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and engage in π-π interactions with other molecules, influencing their behavior and activity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1-(2-pyridyl)ethanol: This compound has a similar structure but with fewer phenyl groups.
2-(2-Pyridyl)ethanol: This compound lacks the triphenyl groups and has different chemical properties.
Uniqueness
1,2,2-Triphenyl-1-(2-pyridyl)ethanol is unique due to its combination of a pyridine ring and three phenyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
56501-78-1 |
|---|---|
Molekularformel |
C25H21NO |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
1,2,2-triphenyl-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C25H21NO/c27-25(22-16-8-3-9-17-22,23-18-10-11-19-26-23)24(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,24,27H |
InChI-Schlüssel |
VUYYLBOFHKNLJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=N4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)


![Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13944609.png)
![tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate](/img/structure/B13944614.png)





![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)
![3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine](/img/structure/B13944647.png)

